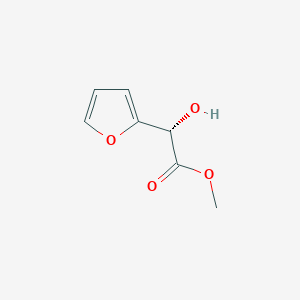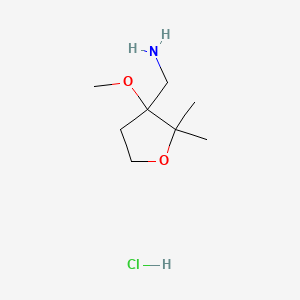
(As)-a-hydroxy-2-furanacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(As)-a-hydroxy-2-furanacetic acid methyl ester is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the hydroxy group and the ester functionality makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (As)-a-hydroxy-2-furanacetic acid methyl ester typically involves the esterification of (As)-a-hydroxy-2-furanacetic acid with methanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, which facilitates the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, the purification of the ester can be achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(As)-a-hydroxy-2-furanacetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: (As)-a-hydroxy-2-furanacetic acid and methanol.
Reduction: (As)-a-hydroxy-2-furanacetic alcohol.
Oxidation: (As)-a-oxo-2-furanacetic acid methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(As)-a-hydroxy-2-furanacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (As)-a-hydroxy-2-furanacetic acid methyl ester depends on the specific reaction or application. In general, the ester can undergo nucleophilic acyl substitution reactions, where the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to form the final product, with the elimination of the leaving group.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the furan ring.
Ethyl butanoate: Another ester with a fruity aroma, commonly used in flavorings.
Methyl butanoate: An ester with a similar molecular weight but different functional groups.
Uniqueness
(As)-a-hydroxy-2-furanacetic acid methyl ester is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. The hydroxy group also adds to its versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3/t6-/m0/s1 |
InChI Key |
AOCNXXRNLGYQJO-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CO1)O |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)

![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
